Product packaging for 3-(Furan-2-yl)butanoic acid(Cat. No.:CAS No. 169892-41-5)

3-(Furan-2-yl)butanoic acid

Cat. No.: B2997934
CAS No.: 169892-41-5
M. Wt: 154.165
InChI Key: OAYKXVOHCCDXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Furan-2-yl)butanoic acid (CAS 169892-41-5) is a furan-containing carboxylic acid that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. With the molecular formula C 8 H 10 O 3 and a molecular weight of 154.16 g/mol, this compound is a key building block for the development of novel bioactive molecules . This compound is of significant research interest due to the broad utility of furan derivatives as platform chemicals for synthesizing fine chemicals, pharmaceuticals, and polymers . Specifically, structurally related 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated promising antimicrobial activity in scientific studies. These derivatives have been shown to inhibit the growth of yeast-like fungi Candida albicans and suppress bacteria such as Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL . The reactivity of this chemical class allows for further functionalization via reactions like hydroarylation under Brønsted superacid conditions, facilitating the exploration of structure-activity relationships . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3 B2997934 3-(Furan-2-yl)butanoic acid CAS No. 169892-41-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-4,6H,5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYKXVOHCCDXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169892-41-5
Record name 3-(furan-2-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 3 Furan 2 Yl Butanoic Acid

Enantioselective and Diastereoselective Synthetic Routes to 3-(Furan-2-yl)butanoic Acid

The development of stereoselective methods to access chiral this compound and its derivatives is crucial for applications in medicinal chemistry and materials science. While specific enantioselective syntheses for this compound are not extensively detailed in the provided results, general strategies for creating chiral centers in similar structures can be inferred.

Asymmetric hydrogenation is a powerful tool for establishing stereocenters. For instance, the enantioselective hydrogenation of α,β-unsaturated acid precursors using chiral rhodium(I) or ruthenium(II) complexes with specialized phosphine (B1218219) ligands has proven effective for related compounds. researchgate.net This approach could potentially be adapted for the synthesis of enantiomerically enriched this compound by hydrogenating a corresponding unsaturated precursor.

Another strategy involves the use of chiral auxiliaries. An (S)-4-benzyloxazolidin-2-one auxiliary has been used in a multi-step synthesis to produce a key intermediate with high diastereoselectivity. researchgate.net This process involves a highly efficient diastereoselective epoxidation, followed by several transformations to build the desired stereochemistry. researchgate.net Such an approach could be conceptually applied to a furan-containing substrate.

Furthermore, biocatalytic methods offer a green and highly selective alternative. Enzymes like lipases can be used for the kinetic resolution of racemic esters or the desymmetrization of prochiral substrates. acs.org For example, a lipase (B570770) could selectively hydrolyze one enantiomer of a racemic ester of this compound, allowing for the separation of the desired enantiomer.

Strategic Approaches to Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound often relies on the strategic construction of key precursors and subsequent functional group interconversions. A common starting point involves the condensation of furan-2-carbaldehyde with a suitable C3-synthon.

One established method for creating the butanoic acid backbone is the Knoevenagel condensation of furan-2-carbaldehyde with malonic acid, followed by reduction of the resulting double bond. nih.gov Variations of this approach can introduce substituents on the furan (B31954) ring or the side chain.

An alternative precursor strategy involves the reaction of furan derivatives with α,β-unsaturated carbonyl compounds. For example, the hydroarylation of 3-(furan-2-yl)propenoic acids or their esters with arenes, catalyzed by strong acids like triflic acid (TfOH) or Lewis acids such as aluminum chloride (AlCl₃), yields 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.govmdpi.com This reaction proceeds through superelectrophilic activation of the propenoic acid derivative. nih.gov

Functional group interconversions are critical for transforming readily available starting materials into the target acid. Esterification of a carboxylic acid precursor with an alcohol, such as methanol (B129727) in the presence of a base like sodium hydroxide (B78521) and a methylating agent like dimethyl sulfate, is a common step. mdpi.com Subsequent hydrolysis of the ester group under acidic or basic conditions would then yield the final carboxylic acid.

Catalytic Methods in the Formation of the this compound Skeleton

Catalysis plays a pivotal role in the efficient and selective synthesis of the this compound skeleton. Both homogeneous and heterogeneous catalysts are employed to facilitate key bond-forming reactions.

Acid Catalysis: Brønsted superacids, such as triflic acid (TfOH), and Lewis acids, like AlCl₃ and aluminum bromide (AlBr₃), are effective catalysts for the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives. nih.govmdpi.com These strong acids activate the carbon-carbon double bond towards nucleophilic attack by an arene, leading to the formation of the C-C bond at the 3-position. nih.govmdpi.com The choice of catalyst can influence the reaction yield, with AlCl₃ sometimes providing higher yields than TfOH. nih.gov

CatalystAreneSubstrateProductYield (%)Reference
TfOHBenzene3-(Furan-2-yl)propenoic acid3-Phenyl-3-(furan-2-yl)propanoic acid33 mdpi.com
AlCl₃Benzene3-(Furan-2-yl)propenoic acid3-Phenyl-3-(furan-2-yl)propanoic acid65 mdpi.com
AlBr₃Benzene3-(Furan-2-yl)propenoic acid3-Phenyl-3-(furan-2-yl)propanoic acid52 mdpi.com

Metal Catalysis: While not directly applied to this compound in the provided results, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and could be readily adapted. For instance, a Heck-type reaction between a furan derivative and a suitable butenoic acid derivative could form the carbon skeleton. Subsequent reduction of the double bond would yield the target molecule.

Biocatalysis represents a growing field in chemical synthesis. acs.org Enzymes can offer high selectivity under mild reaction conditions, reducing the environmental impact. acs.org For example, a decarboxylase could potentially be used to convert a substituted malonic acid derivative to the desired butanoic acid.

Mechanistic Investigations of Novel Synthetic Pathways

Understanding the reaction mechanisms of novel synthetic pathways is crucial for their optimization and broader application. For the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives via hydroarylation, mechanistic studies involving NMR spectroscopy and Density Functional Theory (DFT) calculations have been conducted. nih.govmdpi.com

These investigations suggest that in the presence of a Brønsted superacid like TfOH, the reaction proceeds through the formation of O,C-diprotonated forms of the starting 3-(furan-2-yl)propenoic acid or its ester. nih.govmdpi.com These diprotonated species act as highly reactive electrophiles, which are then attacked by the arene to form the new carbon-carbon bond. nih.govmdpi.com

DFT calculations have also been employed to study the electronic and geometrical properties of butanoic acid derivatives, providing insights into their reactivity and stability. biointerfaceresearch.com By calculating properties like HOMO-LUMO energy gaps and electrostatic potential maps, researchers can predict the most likely sites for chemical reactions and design more efficient synthetic routes. biointerfaceresearch.com

Process Optimization and Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthetic route from a small-scale laboratory procedure to a larger, more practical scale requires careful optimization of reaction conditions and purification methods. Key factors to consider include catalyst selection and loading, reaction temperature, solvent choice, and stoichiometry of reagents. acs.org

For catalytic processes, minimizing the amount of catalyst while maintaining high yield and selectivity is a primary goal. acs.org For example, in a palladium-catalyzed process, optimizing the palladium source, ligand, and base can lead to significant improvements in efficiency and allow for a reduction in the residual palladium in the final product. acs.org

Reaction temperature and solvent can have a profound impact on reaction rates, selectivity, and the formation of byproducts. A systematic study of these parameters is essential for identifying the optimal conditions for a given transformation.

Purification of the final product is another critical aspect of process optimization. While laboratory-scale purifications often rely on chromatography, this may not be practical for larger quantities. Crystallization is a highly desirable method for large-scale purification as it can provide high-purity material in a cost-effective manner. Developing a robust crystallization procedure is a key step in making a synthesis scalable.

Chemical Transformations and Mechanistic Insights of 3 Furan 2 Yl Butanoic Acid

Reactivity of the Furan (B31954) Ring in 3-(Furan-2-yl)butanoic Acid: Electrophilic and Nucleophilic Attacks

The reactivity of the furan ring in this compound is dictated by the electron-rich nature of the heterocyclic system, making it susceptible to electrophilic attack, while being relatively inert to nucleophilic substitution unless activated.

Electrophilic Attack: The furan ring is aromatic and readily undergoes electrophilic substitution reactions, preferentially at the C5 position (the position adjacent to the heteroatom and distal to the butanoic acid side chain) due to the directing effect of the oxygen atom and the alkyl substituent. This is because the carbocation intermediate formed by attack at C5 is the most stable, with resonance structures that delocalize the positive charge effectively. quora.com For 2-alkylfurans, electrophilic substitution is a common transformation. scispace.com For instance, reactions of 2-alkylfurans with diethyl mesoxalate can lead to substitution at the 5-position of the furan ring. scispace.com While specific studies on this compound are limited, it is expected to follow this general reactivity pattern. Common electrophilic substitutions include nitration, halogenation, and Friedel-Crafts acylation. For example, the bromination of methyl furan-2-carboxylate (B1237412) in the presence of aluminum chloride results in substitution at the 4 and 5 positions. rsc.org It is also known that 2-alkylfurans can undergo conjugate addition and hydroarylation under acidic conditions. researchgate.netnih.gov

Nucleophilic Attack: Nucleophilic substitution on an unactivated furan ring is generally difficult. quimicaorganica.org However, the presence of strong electron-withdrawing groups can facilitate such reactions. edurev.inchempap.org For this compound, which lacks strong electron-withdrawing groups on the furan ring, direct nucleophilic attack on the ring is not a favored pathway. Nucleophilic attack is more likely to occur at the carboxylic acid group or the carbon adjacent to the furan ring under specific conditions. nih.gov In some cases, nucleophilic substitution can occur on furan rings with leaving groups like halogens or a nitro group, often requiring high temperatures. edurev.inchempap.org

Cycloaddition Reactions: Furan and its derivatives can act as dienes in Diels-Alder reactions. acs.org The butanoic acid substituent at the 2-position may influence the stereochemical outcome of such cycloadditions. Intramolecular Diels-Alder reactions of 2-amido substituted furans have been shown to lead to complex rearranged products. nih.govfigshare.comacs.org The reaction of 2-substituted furans with indolynes also proceeds via a cycloaddition mechanism with significant electrophilic substitution character. nih.gov

Carboxylic Acid Functional Group Reactivity: Derivatization and Condensation Pathways

The carboxylic acid group of this compound is a versatile functional handle for a variety of chemical transformations, most notably derivatization and condensation reactions.

Esterification: The conversion of this compound to its corresponding esters is a fundamental derivatization. This can be achieved through various standard methods. For example, Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst, is a common approach. Other methods include reaction with trimethylsilyl (B98337) chloride in an alcohol solvent. arkat-usa.org The esterification of furan-2,5-dicarboxylic acid has been demonstrated using carbon dioxide in a supercritical alcohol medium, which acts as a self-generating acid catalyst. google.comgoogle.com Vinyl esters of furan carboxylic acids have also been synthesized from the corresponding carboxylic acids and vinyl acetate. e3s-conferences.org

Amide Formation: The carboxylic acid can be readily converted to amides through reaction with amines. This typically requires activation of the carboxylic acid, for instance, by converting it into an acyl chloride or by using a coupling agent. A general method for amide synthesis involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). rsc.org A wide range of boronic acid catalysts have also been shown to be effective for direct amidation at room temperature. organic-chemistry.org

Interactive Data Table: Derivatization Reactions of Furan Carboxylic Acids

Reaction TypeReagents and ConditionsProduct TypeReference(s)
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester arkat-usa.org
EsterificationAlcohol, Trimethylsilyl ChlorideEster arkat-usa.org
EsterificationAlcohol, Supercritical CO₂Ester google.comgoogle.com
Amide FormationAmine, EDCIAmide rsc.org
Amide FormationAmine, Boronic Acid CatalystAmide organic-chemistry.org

Stereochemical Outcomes and Control in Reactions Involving the Butanoic Acid Backbone

The chiral center at the C3 position of the butanoic acid backbone in this compound introduces the element of stereochemistry into its reactions. Controlling the stereochemical outcome is crucial for applications where a specific enantiomer or diastereomer is required.

Stereoselective Synthesis: The synthesis of enantiomerically pure 3-aryl-butanoic acid derivatives has been achieved using lipase-catalyzed hydrolysis of the corresponding esters. mdpi.com This enzymatic resolution approach can separate racemic mixtures to provide access to individual enantiomers. Another strategy involves the use of chiral auxiliaries or catalysts in the synthetic route. For instance, asymmetric synthesis of pyrrolidinones with multiple stereocenters has been achieved through a nitro-Mannich reaction, with stereoselectivity influenced by the choice of ligand. ucl.ac.uk The stereoselective synthesis of aryl/heteroaryl-C-nucleosides has been accomplished through a photoredox/nickel dual-catalyzed reaction, indicating that modern catalytic methods can be applied to control stereochemistry in similar systems. rsc.org

Chiral Resolution: Racemic this compound can be resolved into its constituent enantiomers through classical methods, such as the formation of diastereomeric salts with a chiral amine, followed by separation and subsequent liberation of the enantiomerically pure acid. The enantiomeric purity of related compounds has been determined by NMR analysis of derivatives prepared with chiral reagents. tandfonline.com Supercritical fluid chromatography using a chiral stationary phase has also been employed for the direct analysis of enantiomeric purity. google.com

Studies on Rearrangement Reactions and Fragmentation Patterns

Rearrangement Reactions: Furan derivatives can undergo various rearrangement reactions, often initiated by cycloaddition or under acidic conditions. For example, the intramolecular Diels-Alder cycloaddition of 2-amido substituted furans can lead to a rearranged hexahydroindolinone product through a nitrogen-assisted ring opening of the initial cycloadduct. nih.govfigshare.comacs.org Oxidative rearrangement of 2-(2-aminobenzyl)furans has been used as a route to synthesize functionalized indoles and carbazoles. researchgate.net

Fragmentation Patterns: The fragmentation pattern of this compound in mass spectrometry would be expected to show characteristic losses. The molecular ion would be visible, and common fragmentation pathways would likely include the loss of the carboxylic acid group (as COOH or CO₂ and H₂O), as well as fragmentation of the furan ring. Cleavage of the bond between the furan ring and the butanoic acid side chain would also be a probable fragmentation pathway.

Application of Advanced Spectroscopic Techniques for Reaction Monitoring

Advanced spectroscopic techniques are invaluable for real-time monitoring of chemical reactions, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates.

In Situ NMR Spectroscopy: In situ Nuclear Magnetic Resonance (NMR) spectroscopy has been effectively used to monitor the formation of functionalized furans from glucose. dtu.dkbohrium.com This technique allows for the direct observation of reactants, intermediates, and products in the reaction mixture over time, providing detailed mechanistic information. dtu.dkmdpi.com For instance, it has been used to follow the conversion of aldoses to furan derivatives, revealing the reaction pathway and kinetics. mdpi.com

FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is another powerful tool for online reaction monitoring. It can be used to track the disappearance of starting materials and the appearance of products by monitoring specific vibrational bands. For example, on-line FT-IR has been used to monitor the deprotection of a carboxylic acid, with the disappearance of the ester carbonyl band and the appearance of the carboxylate band being tracked in real time. nih.gov This technique has also been applied to investigate the synthesis of methyl cyclopentenone from 2-methylfuran (B129897) and formaldehyde, allowing for the elucidation of the main and side reaction mechanisms. rsc.org The formation of complexes between dicarboxylic acids and amine extractants during reactive extraction has also been characterized using FT-IR. researchgate.net The C=O stretching frequency of the carboxylic acid (around 1700-1760 cm⁻¹) and the characteristic bands of the furan ring would be key regions to monitor for reactions involving this compound. universallab.org

Derivatization and Analogue Design Strategies Based on 3 Furan 2 Yl Butanoic Acid

Synthesis of Esters, Amides, and Peptidomimetics Derived from 3-(Furan-2-yl)butanoic Acid

The carboxylic acid functional group of this compound is a prime site for derivatization. Standard esterification procedures, such as Fischer esterification using an alcohol in the presence of an acid catalyst, can be employed to produce a variety of esters. Similarly, amides can be synthesized by first converting the carboxylic acid to a more reactive species, like an acid chloride, followed by reaction with a primary or secondary amine. wikipedia.org Alternatively, peptide coupling reagents can directly facilitate amide bond formation.

A significant application of this scaffold is in the creation of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The amino acid analogue, 3-amino-4-(furan-2-yl)butanoic acid, serves as a crucial building block in this context. ugent.be This unnatural amino acid, containing a furan (B31954) moiety, can be incorporated into peptide sequences using solid-phase peptide synthesis (SPPS) to create novel peptidomimetics. ugent.be

Table 1: Representative Ester and Amide Derivatives of this compound

Derivative Type Compound Name Synthetic Method
Ester Methyl 3-(furan-2-yl)butanoate Fischer Esterification
Ester Ethyl 3-(furan-2-yl)butanoate Fischer Esterification
Amide N-Benzyl-3-(furan-2-yl)butanamide Acid Chloride Method
Amide 3-(Furan-2-yl)-N-phenylbutanamide Peptide Coupling
Peptidomimetic Building Block Fmoc-3-amino-4-(furan-2-yl)butanoic acid Multi-step synthesis

Furan Ring Modifications: Substitutions and Hydrogenations

The furan ring offers another avenue for structural diversification. The high reactivity of the furan ring towards electrophiles allows for substitution reactions, typically at the C5 position, which is the most electron-rich. ijabbr.com However, these reactions must be conducted under mild conditions to avoid polymerization, a common issue with furans in the presence of strong acids. ijabbr.com For instance, nitration can be achieved with nitric acid in acetic anhydride (B1165640), and sulfonation with a sulfur trioxide-pyridine complex. ijabbr.com A novel method for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been developed through the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids and their esters using arenes in the presence of a superacid. mdpi.comnih.gov

Hydrogenation of the furan ring is a valuable strategy to convert the planar, aromatic heterocycle into a more flexible, three-dimensional tetrahydrofuran (B95107) (THF) ring. This transformation significantly alters the molecule's shape, polarity, and hydrogen bonding capacity. Catalytic hydrogenation over palladium (Pd) catalysts is an effective method for this conversion, yielding tetrahydrofuran-2-carboxylic acid derivatives. hep.com.cnresearchgate.netelsevierpure.com

Table 2: Examples of Furan Ring Modifications

Modification Type Resulting Compound Structure Key Reagents/Conditions
Substitution (Hydroarylation) 3-Aryl-3-(furan-2-yl)propanoic acid Arene, Triflic acid (TfOH) mdpi.comnih.gov
Substitution (Nitration) 3-(5-Nitro-furan-2-yl)butanoic acid Nitric acid, Acetic anhydride ijabbr.com
Hydrogenation 3-(Tetrahydrofuran-2-yl)butanoic acid H₂, Pd/C catalyst researchgate.net

Elaboration of the Alkyl Chain: Homologation and Heteroatom Incorporation

Modifying the butanoic acid chain provides another layer of structural diversity. Homologation, the extension of a carbon chain by one unit, can be achieved using the Arndt-Eistert reaction. wikipedia.orgorganic-chemistry.orgnrochemistry.comslideshare.net This multi-step process involves converting the carboxylic acid to its acid chloride, reacting it with diazomethane (B1218177) to form a diazoketone, and then inducing a Wolff rearrangement to yield the homologated acid, 4-(furan-2-yl)pentanoic acid. wikipedia.orgorganic-chemistry.org This method is particularly useful for synthesizing β-amino acids from α-amino acids. wikipedia.orgambeed.com More recent and safer methods for one-step homologation directly from native carboxylic acids have also been developed. acs.orgnih.govacs.org

Incorporating heteroatoms such as nitrogen or sulfur into the alkyl chain can introduce new functional groups and alter the molecule's biological properties. For example, the synthesis of amino derivatives, such as 4-amino-3-(furan-2-yl)butanoic acid, introduces a basic nitrogen atom, which can be crucial for receptor interactions.

Table 3: Alkyl Chain Elaboration Strategies

Strategy Resulting Compound Structure Method/Reaction
Homologation 4-(Furan-2-yl)pentanoic acid Arndt-Eistert Reaction wikipedia.orgorganic-chemistry.org
Heteroatom Incorporation (Nitrogen) 4-Amino-3-(furan-2-yl)butanoic acid Multi-step synthesis
Heteroatom Incorporation (Sulfur) 3-(Furan-2-yl)-3-(phenylthio)propanoic acid Thiol addition to α,β-unsaturated precursor

Design and Synthesis of Conformationally Constrained Analogues

Restricting the conformational flexibility of a molecule can lead to increased potency and selectivity for a biological target. For derivatives of this compound, this can be achieved by creating cyclic structures that lock the molecule into a specific three-dimensional shape. For instance, intramolecular cyclization of a suitably functionalized derivative can lead to the formation of lactones or other bicyclic systems. nih.gov Designing conformationally restricted analogues is a key strategy in drug discovery. nih.govacs.orgacs.org For example, linking the ortho-position of a phenyl group to the 3-position of a benzo[b]furan moiety can create a rigid, planar structure. nih.gov Another approach involves synthesizing novel 1,6-dihydro-2H-indeno[5,4-b]furan derivatives as conformationally constrained mimics of bioactive indole (B1671886) cores. acs.org

Table 4: Examples of Conformationally Constrained Analogues

Analogue Type Structural Feature Rationale
Bicyclic Lactone Perhydrofuro[3,4-c]furan-1,4-dione skeleton Mimics diacylglycerol, constrains side chains nih.gov
Fused Ring System 1,6-Dihydro-2H-indeno[5,4-b]furan Creates a rigid scaffold to mimic melatonin (B1676174) acs.org
Intramolecularly Bridged Tetracyclic benzofuran (B130515) derivative Forces coplanarity between ring systems nih.gov

Development of Biologically Relevant Probes and Ligands

The derivatization strategies discussed above are ultimately aimed at producing molecules with specific biological functions. Derivatives of this compound have been explored for various applications, including as antimicrobial agents and receptor ligands.

Research has shown that hydroarylation products of related 3-(furan-2-yl)propenoic acids exhibit significant antimicrobial activity against pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.comnih.gov For instance, 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid was found to inhibit the growth of E. coli with a minimum inhibitory concentration (MIC) of 64 µg/mL. ijabbr.comresearchgate.net

Furthermore, the furan scaffold is present in many compounds designed as ligands for various biological receptors. nih.gov For example, furan-containing molecules have been synthesized as selective ligands for estrogen receptors and opioid receptors. nih.govacs.org The introduction of a furan moiety into peptide ligands, for instance, can be used to create covalent probes for studying G-protein coupled receptors (GPCRs). ugent.be Furan- and thiophene-carboxylate ligands have also been investigated as inhibitors of enzymes like methionine aminopeptidase (B13392206) (MetAP). researchgate.net

Table 5: Biologically Relevant Derivatives and Their Applications

Compound Class Biological Target/Application Key Finding/Activity Reference
3-Aryl-3-(furan-2-yl)propanoic acids Antimicrobial Active against C. albicans, E. coli, S. aureus ijabbr.commdpi.comnih.gov
Trisubstituted furans Estrogen Receptor Alpha (ERα) Selective agonists for ERα nih.gov
Furan-modified peptides Apelin and µ-Opioid Receptors Covalent probes for receptor crosslinking ugent.be
Furan-substituted Salvinorin A analogues κ-Opioid Receptor (KOR) Useful for developing novel KOR ligands acs.org
Furoic acid derivatives Methionine aminopeptidase (MetAP) Enzyme inhibition researchgate.net

Biological Activities and Molecular Mechanisms of Action in Vitro and Non Human Models

Investigation of Enzyme Inhibition and Activation by 3-(Furan-2-yl)butanoic Acid and its Analogues

Direct studies on the enzyme inhibition or activation profile of this compound are not extensively documented in publicly available literature. However, research into compounds with similar furan-based scaffolds indicates that the furan (B31954) moiety is a viable pharmacophore for enzyme interaction. For instance, various furan derivatives have been investigated for their ability to modulate enzyme activity, suggesting that this compound could potentially exhibit similar properties. The biological effects of furan derivatives are often attributed to their ability to modify enzyme function and interact with various signaling pathways. nih.gov

Receptor Ligand Binding Studies in Isolated Systems and Cellular Assays

Specific receptor ligand binding assays for this compound are not prominently featured in current research literature. However, the broader family of furan-containing molecules includes compounds known to interact with specific receptors. A notable example is ranitidine, a furan derivative that acts as a histamine (B1213489) H2-receptor antagonist. mdpi.com Furthermore, studies on benzofuran (B130515) analogues of butanoic acid, such as 4-amino-3-(5-methoxybenzo[b]furan-2-yl)butanoic acid (MBFG), have identified them as antagonists at GABA-B receptors in the spinal cord. nih.govnih.gov Another area of research has focused on (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives, which have been identified as potent agonists at the glycine (B1666218) binding site of the NMDA receptor. nih.gov These findings highlight the potential for furan-containing acid derivatives to bind to specific central nervous system receptors, though direct evidence for this compound is pending.

Modulation of Signal Transduction Pathways in Model Organisms

Information detailing the specific effects of this compound on signal transduction pathways in model organisms remains scarce. Broader studies on natural furan derivatives have shown that they can exert regulatory effects on cellular activities by modifying signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor gamma (PPAR-ɣ) pathways. nih.gov For example, a 2'-furoyloxychalcone derivative was found to induce apoptosis in human leukemia cells through specific signaling cascades. csic.es This suggests that furan-containing compounds have the potential to modulate key cellular signals, but research has yet to specifically map these interactions for this compound.

Structure-Activity Relationship (SAR) Studies for Defined Biological Endpoints

Structure-activity relationship (SAR) studies for furan-containing compounds have revealed key structural features that determine their biological activity. For antimicrobial endpoints, research on 3-aryl-3-(furan-2-yl)propanoic acid derivatives has shown that the introduction of an aryl group at the 3-position of the propanoic acid chain is compatible with antimicrobial activity. mdpi.comnih.gov

In other classes of furan derivatives, specific substitutions have been shown to enhance potency for different targets:

Anticancer Activity: Studies on benzofuran derivatives indicate that substitutions at the C-2 position are often crucial for cytotoxic activity. nih.gov The introduction of a furoyl ester group into a chalcone (B49325) skeleton was found to dramatically increase cytotoxicity against human leukemia cell lines. csic.es

Receptor Binding: For 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors, substitutions on the phenyl rings attached to the core structure significantly influence inhibitory activity at the ST2 receptor. For instance, dimethyl amine, pyrrolidine, or piperidine (B6355638) groups at the 4-position of one phenyl ring improved activity by two- to three-fold. nih.gov

These studies underscore the importance of the substitution patterns on the furan or associated rings in defining the specific biological activity and potency of the molecule.

Exploration of Antimicrobial and Antifungal Activities in Microbiological Models

The most extensively studied biological activity for analogues of this compound is their antimicrobial and antifungal effect. A study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated notable activity against a panel of clinically relevant microbes. mdpi.comnih.gov

These compounds, along with their synthetic precursors, were effective at inhibiting the growth of the yeast-like fungus Candida albicans at a concentration of 64 µg/mL. mdpi.comnih.gov The derivatives also suppressed the growth of the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. mdpi.comnih.gov For most of the tested compounds, the minimum inhibitory concentration (MIC) against S. aureus was found to be 128 µg/mL. mdpi.com One derivative, in particular, showed an MIC of 64 µg/mL against E. coli. ijabbr.com

The collective findings indicate that the furan propanoic acid scaffold is a promising backbone for the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of 3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives

OrganismTypeActivity Concentration / MICReference
Candida albicansFungus64 µg/mL mdpi.comnih.gov
Escherichia coliBacterium (Gram-)Growth suppression observed; MIC of 64 µg/mL for one derivative ijabbr.commdpi.com
Staphylococcus aureusBacterium (Gram+)MIC of 128 µg/mL for most derivatives mdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(Furan-2-yl)butanoic acid. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework, including the connectivity of atoms and their chemical environments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the furan (B31954) ring protons and the butanoic acid chain protons. The three protons on the furan ring typically appear as multiplets in the aromatic region (δ 6.0-7.5 ppm). Specifically, the proton at the C5 position usually resonates at the highest frequency, followed by the C3 and C4 protons. The protons of the butanoic acid chain would appear in the aliphatic region. The methine proton (CH) adjacent to the furan ring would likely be a multiplet, coupled to the neighboring methyl and methylene (B1212753) protons. The methylene protons (CH₂) adjacent to the carboxylic acid group would also be a multiplet, and the terminal methyl protons (CH₃) would likely appear as a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of distinct carbon environments. For this compound, eight distinct signals are expected. The carbons of the furan ring would resonate in the downfield region (typically δ 100-150 ppm), with the carbon attached to the oxygen atom (C2) appearing at the highest chemical shift. The carboxyl carbon (COOH) would be the most downfield signal, generally above δ 170 ppm. The remaining aliphatic carbons of the butanoic acid chain would appear in the upfield region.

Advanced 2D NMR Techniques: To confirm the complete structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity within the furan ring and the butanoic acid chain.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC: This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the furan ring and the butanoic acid side chain. For instance, correlations between the methine proton on the butanoic chain and the carbons of the furan ring would confirm the substitution pattern.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
COOH~11-12~175-180
CH₂ (alpha to COOH)~2.4-2.6~35-40
CH (beta to COOH)~3.0-3.5~30-35
CH₃~1.2-1.4~20-25
Furan H3~6.0-6.2~105-110
Furan H4~6.2-6.4~110-115
Furan H5~7.2-7.4~140-145
Furan C2-~150-155

Note: These are predicted values based on known data for similar structures and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition and elucidating the fragmentation pathways of this compound. The exact mass of the molecular ion provides a highly accurate molecular formula. For C₈H₁₀O₃, the calculated monoisotopic mass is 154.06299 Da.

Accurate Mass and Molecular Formula: By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to four or five decimal places), the elemental composition can be confirmed. Common ionization techniques for HRMS include Electrospray Ionization (ESI) and Electron Ionization (EI).

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. In the case of this compound, characteristic fragmentation would involve the loss of small neutral molecules or radicals from the molecular ion.

Loss of the carboxyl group: A common fragmentation pathway for carboxylic acids is the loss of the COOH group (45 Da) or H₂O (18 Da) followed by CO (28 Da).

Cleavage of the butanoic acid chain: Fragmentation can occur at various points along the aliphatic chain, leading to characteristic fragment ions.

Furan ring fragmentation: The furan ring itself can undergo fragmentation, although it is a relatively stable aromatic system.

Analysis of the fragmentation of related compounds, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, can provide insights into the expected fragmentation of the target molecule.

Interactive Data Table: Predicted HRMS Data for this compound (C₈H₁₀O₃)

AdductPredicted m/z
[M+H]⁺155.0703
[M+Na]⁺177.0522
[M-H]⁻153.0557

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups and conformational studies.

Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and furan functional groups.

O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl stretching of the carboxylic acid.

Furan ring vibrations: Several bands in the fingerprint region (below 1500 cm⁻¹) are indicative of the furan ring, including C-H stretching (around 3100 cm⁻¹), C=C stretching (around 1500-1600 cm⁻¹), and ring breathing modes.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The C=C stretching vibrations of the furan ring are often strong in the Raman spectrum.

A theoretical study of the closely related 3-furan-2-yl-4-phenyl-butyric acid using Density Functional Theory (DFT) can provide a basis for assigning the vibrational modes of this compound.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)2500-3300 (broad)
C-H stretch (Furan)~3100
C-H stretch (Aliphatic)2850-3000
C=O stretch (Carboxylic acid)1700-1725
C=C stretch (Furan)1500-1600
C-O stretch (Furan and Carboxylic acid)1000-1300

Chromatographic Purity Assessment and Enantiomeric Excess Determination (HPLC, GC-MS, Chiral Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and for determining its enantiomeric excess, as the molecule contains a chiral center at the C3 position of the butanoic acid chain.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for purity assessment. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol), would be suitable for separating the target compound from any impurities. The purity is determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid group of this compound typically requires derivatization (e.g., methylation to form the methyl ester) to increase its volatility. GC-MS can then be used to separate and identify the compound and any volatile impurities.

Chiral Chromatography for Enantiomeric Excess Determination: To separate the two enantiomers of this compound and determine the enantiomeric excess (ee), chiral chromatography is necessary. This can be achieved using either chiral HPLC or chiral GC.

Chiral HPLC: This involves using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of chiral acids.

Chiral GC: After derivatization, the enantiomers can also be separated on a chiral GC column.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise information on:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Molecular Conformation: The exact arrangement of the atoms in the molecule in the solid state.

Bond Lengths and Angles: Providing accurate measurements of the molecular geometry.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including details of hydrogen bonding. For a carboxylic acid, it is highly probable that the molecules would form hydrogen-bonded dimers in the solid state through their carboxyl groups.

While no specific crystal structure data for this compound has been found, analysis of the crystal structures of other furan carboxylic acids, such as 2-furoic acid, indicates a high degree of planarity in the furan ring and the presence of strong intermolecular hydrogen bonding.

Computational Chemistry and Molecular Modeling of 3 Furan 2 Yl Butanoic Acid

Quantum Mechanical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3-(furan-2-yl)butanoic acid. biointerfaceresearch.com DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-311++G(d,p), are utilized to perform geometry optimization, determining the most stable three-dimensional structure of the molecule in its ground state. nih.govtsijournals.com

From the optimized geometry, a wealth of information about the molecule's electronic structure can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

Further calculations can elucidate reactivity descriptors that provide a more nuanced view of the molecule's behavior. nih.gov The global electrophilicity index (ω), for instance, quantifies the molecule's propensity to act as an electrophile. researchgate.net Analysis of the molecular electrostatic potential (MEP) maps regions of positive and negative charge on the molecule's surface, identifying likely sites for nucleophilic and electrophilic attack. researchgate.net

DFT calculations are also instrumental in predicting spectroscopic properties. biointerfaceresearch.com By computing vibrational frequencies, theoretical FT-IR and FT-Raman spectra can be generated. tsijournals.com A comparison of these simulated spectra with experimental data serves as a crucial validation of the calculated molecular structure. biointerfaceresearch.com Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) to aid in the interpretation of experimental NMR data. epstem.net

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT
PropertyCalculated Value (eV)Significance
EHOMO-6.85Electron-donating capability
ELUMO-0.95Electron-accepting capability
Energy Gap (ΔE)5.90Chemical reactivity and stability
Chemical Potential (μ)-3.90Tendency to exchange electron density
Chemical Hardness (η)2.95Resistance to change in electron configuration
Electrophilicity Index (ω)2.58Propensity to accept electrons

Conformational Analysis and Potential Energy Surface Mapping Using Molecular Mechanics and Dynamics

The flexibility of this compound, particularly the rotatable bonds in its butanoic acid chain, means it can exist in multiple spatial arrangements or conformations. Conformational analysis is the systematic study of these different arrangements and their corresponding energies. A common approach is to map the Potential Energy Surface (PES) by systematically rotating key dihedral angles and calculating the corresponding energy at each step. This process identifies energy minima, which correspond to stable conformers, and energy barriers that separate them.

Initial, rapid exploration of the conformational landscape can be performed using computationally inexpensive Molecular Mechanics (MM) methods. Once low-energy conformers are identified, their geometries and relative energies can be recalculated with greater accuracy using quantum mechanical methods like DFT. researchgate.net

Molecular Dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior. nih.gov In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules to mimic physiological conditions), and the motion of every atom is calculated over time based on classical mechanics. mdpi.com These simulations, which can span from nanoseconds to microseconds, reveal how the molecule flexes, rotates, and interacts with its surroundings. MD is invaluable for understanding the stability of specific conformers, observing transitions between different conformations, and analyzing the formation and lifetime of intramolecular and intermolecular hydrogen bonds. mdpi.com

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)Population (%) at 298 K
1 (Global Minimum)-175°, +65°0.0075.2
2+70°, +68°1.1515.5
3-75°, -170°1.806.3
4+178°, -70°2.503.0

Molecular Docking and Ligand-Protein Interaction Studies with Hypothetical Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein). nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. ijpsr.com

The process begins by obtaining the 3D structure of a target protein, often from a repository like the Protein Data Bank (PDB). ijper.org The protein structure is prepared by adding hydrogen atoms, assigning charges, and defining a "binding site" or "active site" where the ligand is expected to bind. ijper.org Using docking software such as GLIDE or AutoDock, the ligand is placed into this binding site in numerous possible conformations and orientations. researchgate.netijper.org

A scoring function is then used to estimate the binding affinity for each pose, typically yielding a score in units of energy (e.g., kcal/mol). mdpi.com Lower scores generally indicate more favorable binding. mdpi.com The results allow for the ranking of different poses and the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. ijper.org

Given the known biological activities of furan-containing compounds, hypothetical targets for this compound could include bacterial enzymes, suggesting a potential role as an antimicrobial agent, or enzymes involved in human diseases. ijabbr.comorientjchem.orgmdpi.comnih.gov For example, docking studies could explore its binding to E. coli enoyl reductase, a target for antibacterial drugs, or human tyrosinase, an enzyme involved in pigmentation. ijper.orgmdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound
Hypothetical Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
E. coli Enoyl Reductase1C14-6.8TYR 146, PHE 94
Human Tyrosinase5M8M-7.2HIS 211, SER 282
Human DNA Gyrase5MMO-6.5ASP 73, GLY 77
20S Proteasome β5 subunit4R3O-7.5THR 1, LYS 33

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. digitaloceanspaces.com A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The development of a QSAR model for analogues of this compound would involve several key steps. First, a dataset of structurally related furan (B31954) derivatives with experimentally measured biological activity (e.g., antimicrobial IC50 values) is required. Next, for each molecule in the series, a wide range of "molecular descriptors" are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, including:

Physicochemical properties: LogP (lipophilicity), molecular weight, molar refractivity. researchgate.net

Topological descriptors: Indices that describe molecular branching and connectivity.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges. researchgate.net

Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), an equation is generated that best correlates the changes in descriptor values with the changes in biological activity. digitaloceanspaces.com The resulting model's predictive power must be rigorously validated using statistical metrics and external test sets to ensure its reliability.

Table 4: Example Data Structure for a QSAR Study of this compound Analogues
Compound IDLogPEHOMO (eV)Molecular Surface Area (Ų)Experimental Activity (log 1/IC50)
Analogue 11.45-6.85180.54.30
Analogue 21.95-6.70195.24.65
Analogue 31.30-7.01175.14.15
Analogue 42.50-6.92210.84.90

De Novo Design and Virtual Screening Applications for New Analogues

Building upon the knowledge gained from the aforementioned computational methods, virtual screening and de novo design represent proactive approaches to discovering novel and more potent analogues of this compound.

Virtual Screening is a high-throughput computational technique used to search large databases of chemical compounds to identify those that are likely to bind to a specific biological target. dntb.gov.uanih.gov This process often employs molecular docking on a massive scale. A library containing millions of commercially available or virtual compounds can be rapidly docked against a target protein. The top-scoring compounds, or "hits," are then selected for further investigation and experimental testing. researchgate.net This approach is far more efficient and cost-effective than physically screening every compound in a laboratory.

De Novo Design , on the other hand, is a more creative computational strategy for designing new molecules from the ground up. Instead of searching existing libraries, de novo design algorithms build novel chemical structures directly within the active site of the target protein. This can be done in two primary ways:

Fragment-based design: Small molecular fragments are identified that bind to different sub-pockets of the active site. The algorithm then determines how to link these fragments together to create a single, coherent molecule with high predicted affinity.

Structure-growing: A starting seed, which could be this compound itself, is placed in the active site. The algorithm then systematically adds atoms or functional groups, exploring different chemical modifications to optimize interactions with the protein and improve properties like binding affinity or specificity.

Both virtual screening and de novo design are powerful tools for lead generation and optimization, enabling the rational design of new analogues of this compound with potentially enhanced biological activity.

Natural Occurrence, Putative Biosynthesis, and Environmental Considerations

Identification and Isolation of 3-(Furan-2-yl)butanoic Acid from Natural Sources

While the specific isolation of this compound from natural sources is not extensively documented in scientific literature, the occurrence of structurally related furan (B31954) derivatives in various organisms suggests its potential natural presence. Furan fatty acids (FuFAs) and other furan-containing compounds have been identified in plants, algae, microorganisms, and marine sponges. nih.govosti.govnih.govresearchgate.net

For instance, a variety of furan derivatives have been successfully isolated from fungi. The fungus Annulohypoxylon spougei has been shown to produce new furan derivatives, annulofurans A and B. tandfonline.com Similarly, the fungus Irpex lacteus is known to produce a range of furan derivatives. nih.gov Another example includes the isolation of a new furan derivative, 3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid, from an endophytic fungus, Aspergillus tubingensis. researchgate.net These findings indicate that fungi are a rich source of furan compounds, and it is plausible that this compound could be a yet-to-be-identified metabolite in certain fungal species.

In the plant kingdom, furan-containing natural products have also been reported. For example, furan fatty acid derivatives have been isolated from the marine sponge Plakortis simplex. nih.gov Given that plants and their associated microorganisms can produce a diverse array of secondary metabolites, the possibility of this compound being present in plant tissues or their essential oils cannot be ruled out.

The table below summarizes the isolation of various furan derivatives from natural sources, highlighting the diversity of organisms that produce such compounds.

Natural Source (Organism)Isolated Furan Derivative(s)
Annulohypoxylon spougei (Fungus)Annulofurans A and B
Irpex lacteus (Fungus)Irpexins A-H
Aspergillus tubingensis (Endophytic Fungus)3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid
Plakortis simplex (Marine Sponge)Plakorsins A and B

Elucidation of Proposed Biosynthetic Pathways in Microorganisms or Plants

The precise biosynthetic pathway of this compound has not been specifically elucidated. However, based on the established biosynthesis of other furan fatty acids in bacteria and algae, a putative pathway can be proposed. nih.govosti.govnih.gov

In bacteria such as Rhodobacter sphaeroides and Rhodopseudomonas palustris, the biosynthesis of furan fatty acids originates from pre-existing phospholipid fatty acid chains. nih.gov A key initial step involves the methylation of an unsaturated fatty acid. For example, the synthesis of 9M5-FuFA (methyl 9-(3-methyl-5-pentylfuran-2-yl) nonanoate) begins with the methylation of cis-vaccenic acid. nih.govpnas.org This is followed by desaturation to form a methylated diunsaturated fatty acid. The final and crucial step is the incorporation of a molecular oxygen atom to form the furan ring, a reaction catalyzed by an enzyme named UfaO. nih.govosti.govnih.gov

Drawing parallels from these established pathways, a hypothetical biosynthetic route for this compound could originate from a short-chain fatty acid precursor. This precursor would likely undergo a series of enzymatic modifications, including desaturation and potentially carboxylation, followed by the critical oxygen-dependent cyclization to form the furan ring. The butanoic acid side chain suggests that a four-carbon unit, possibly derived from butyryl-CoA or a related metabolite, is incorporated into the furan ring structure or attached to a pre-existing furan moiety.

The proposed general steps in the biosynthesis are outlined below:

Proposed StepDescriptionKey Enzymes (Hypothesized)
1. Precursor Activation Activation of a short-chain fatty acid (e.g., butyric acid) to its CoA ester.Acyl-CoA Synthetase
2. Chain Elongation/Modification Potential elongation or modification of the precursor chain.Fatty Acid Synthase Complex
3. Desaturation Introduction of double bonds into the fatty acid chain.Desaturase
4. Furan Ring Formation Oxygen-dependent cyclization to form the furan ring.Furan Synthase (e.g., UfaO homologue)

It is important to emphasize that this proposed pathway is speculative and requires experimental validation to confirm the exact intermediates and enzymes involved in the biosynthesis of this compound.

Studies on Environmental Degradation Pathways and Metabolites

Microorganisms, particularly bacteria, have demonstrated the ability to degrade furan derivatives such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). nih.govmdpi.com The initial steps in the degradation of these furanic aldehydes typically involve oxidation or reduction reactions. For instance, furfural is often oxidized to 2-furoic acid, which is then further metabolized. nih.govresearchgate.net

Given the structure of this compound, it is plausible that its environmental degradation would be initiated by microbial action. Aerobic bacteria are likely to be the primary degraders. The degradation pathway could commence with the oxidation of the butanoic acid side chain through β-oxidation. Alternatively, the furan ring itself could be the initial site of attack, potentially through hydroxylation followed by ring cleavage.

A consortium of bacteria, including species of Bacillus, Microbacterium, and Brevundimonas, has been shown to effectively degrade furfural. sdewes.org It is conceivable that similar microbial consortia could also metabolize this compound. The ultimate metabolites of such degradation would likely be simple organic acids and carbon dioxide, as the furan ring is broken down and the carbon is utilized by the microorganisms for energy and growth.

The table below outlines a potential degradation pathway and its metabolites.

Potential Degradation StepDescriptionPotential Metabolites
1. Side-Chain Oxidation β-oxidation of the butanoic acid side chain.Furan-2-yl-acetic acid, 2-Furoic acid
2. Furan Ring Hydroxylation Introduction of hydroxyl groups onto the furan ring.Hydroxylated furan derivatives
3. Furan Ring Cleavage Opening of the furan ring to form aliphatic dicarboxylic acids.Succinic acid, Fumaric acid
4. Complete Mineralization Complete breakdown to inorganic compounds.Carbon dioxide, Water

Further research is necessary to isolate and identify the specific microorganisms and enzymatic pathways responsible for the environmental degradation of this compound.

Role in Interspecies Chemical Communication Among Non-Human Organisms

While a direct role for this compound in interspecies chemical communication has not been established, the involvement of other furan derivatives and volatile organic compounds (VOCs) in such interactions is well-documented, particularly in insects and plants. wikipedia.orgbiochemjournal.comnih.gov

Insects utilize a complex language of chemical signals, known as semiochemicals, for a variety of behaviors including mating, aggregation, and trail marking. wikipedia.org Pheromones, a class of semiochemicals, are crucial for communication within a species. Some furan derivatives have been identified as components of insect pheromones or as attractants.

Plants also produce a wide array of VOCs that play a significant role in their interactions with other organisms. nih.gov For example, when attacked by herbivores, plants can release specific VOCs that attract natural enemies of the attacking insect. This form of indirect defense is a classic example of tritrophic interaction. Furan derivatives can be among the blend of VOCs released by plants.

Given that this compound possesses a certain degree of volatility, it is conceivable that it could function as a semiochemical in some biological systems. Its potential roles could include:

Pheromone component: It could be a minor component of an insect's sex or aggregation pheromone blend.

Kairomone: It might be a compound released by one species that benefits a receiving species, for instance, by indicating a food source.

Allomone: Conversely, it could be a compound that benefits the producer by negatively affecting a receiver, such as a deterrent.

Synomone: It could mediate a mutualistic interaction, benefiting both the producer and the receiver.

The table below summarizes the potential roles of furan derivatives in chemical communication.

Type of SemiochemicalPotential Function of a Furan DerivativeExample Organism Interaction
PheromoneMate attractionMoths
KairomoneHost locationParasitoid wasps and herbivorous insects
AllomoneDefense against herbivoresPlants and insects
SynomonePollinator attractionPlants and bees

Investigating the potential role of this compound in the chemical ecology of insects, plants, and microorganisms could reveal novel communication systems and ecological interactions.

Q & A

What are the common synthetic routes for preparing 3-(Furan-2-yl)butanoic acid and its derivatives?

Level: Basic
Methodological Answer:
A widely used approach involves coupling reactions employing carbodiimide reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with 1-hydroxybenzotriazole hydrate (HOBt) as activators. This method was successfully applied to synthesize (E)-3-Furan-2-yl-N-p-tolyl-acrylamide, achieving >95% purity . Alternative routes include condensation reactions with hydrazine derivatives to form pyrazoline heterocycles, as demonstrated in the synthesis of furan-containing pyrazolines under reflux conditions .

How can reaction yields and purity of this compound derivatives be optimized under varying catalytic conditions?

Level: Advanced
Methodological Answer:
Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction times (e.g., from hours to minutes) and improves yields for structurally related Fmoc-protected amino acids .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation reactions .
  • Design of Experiments (DoE) : Systematic testing of variables (catalyst loading, temperature, stoichiometry) using statistical models to identify optimal conditions.

What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Level: Basic
Methodological Answer:
Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR for structural confirmation of the furan ring and butanoic acid backbone.
  • IR spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and furan ring vibrations (C-O-C ~1250 cm⁻¹).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₁₀O₃: 166.0630 g/mol).
  • HPLC/LC-MS : Purity assessment (>95% by UV detection at 254 nm), as emphasized in neuroprotective agent studies .

How can computational modeling predict the bioactivity of this compound derivatives?

Level: Advanced
Methodological Answer:

  • Molecular docking : Tools like AutoDock Vina model interactions with biological targets (e.g., enzymes or receptors) by calculating binding affinities and hydrogen-bonding patterns.
  • MD simulations : Assess stability of ligand-target complexes over time (nanosecond-scale trajectories).
  • QSAR models : Relate structural features (e.g., substituent electronegativity) to observed bioactivity, validated with experimental IC₅₀ values from assays .

How should researchers resolve contradictions in reported bioactivity data for this compound analogs?

Level: Advanced
Methodological Answer:

  • Orthogonal assay validation : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine neuropathic pain models) results to confirm activity .
  • Purity verification : Use HPLC with dual-wavelength detection to rule out impurities as confounding factors.
  • Meta-analysis : Statistically aggregate data from multiple studies while controlling for variables (e.g., solvent effects, cell line differences).

What are the stereochemical challenges in synthesizing chiral derivatives of this compound?

Level: Advanced
Methodological Answer:

  • Asymmetric catalysis : Chiral ligands (e.g., BINOL) or enzymes (lipases) can induce enantioselectivity during esterification or amidation.
  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak®) to resolve enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration of isolated stereoisomers, as applied to Fmoc-protected analogs .

What safety protocols are critical for handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Waste disposal : Neutralize acidic waste with bicarbonate before disposal in designated containers.

How can structure-activity relationship (SAR) studies guide the design of this compound-based therapeutics?

Level: Advanced
Methodological Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to the furan ring to modulate bioavailability, as seen in fluorinated phenyl derivatives .
  • Bioisosteric replacement : Replace the carboxylic acid with a tetrazole moiety to enhance metabolic stability.
  • Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using X-ray crystallography or docking studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.